molecular formula C9H5F3N2O2 B3160996 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine CAS No. 866474-40-0

6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine

Cat. No. B3160996
CAS RN: 866474-40-0
M. Wt: 230.14 g/mol
InChI Key: ICMKLFRYFIAQOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a pyridazine derivative with a furyl group (a furan ring), a hydroxy group, and a trifluoromethyl group attached . Pyridazines are diazines (six-membered heterocyclic compounds with two nitrogen atoms) and have various applications in medicinal chemistry and material science .


Synthesis Analysis

While the exact synthesis of this compound is not available, fluorinated pyridines can be synthesized using various methods such as the Schiemann reaction . The synthesis of similar compounds often involves reactions with fluorinating agents .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyridazine ring with the various functional groups (furyl, hydroxy, trifluoromethyl) attached. The exact structure would depend on the positions of these groups on the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Fluoropyridines generally have reduced basicity compared to non-fluorinated pyridines .

Scientific Research Applications

6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine has been studied for its potential applications in medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. In materials science, it has been studied for its potential as a corrosion inhibitor. In biochemistry, it has been studied for its potential as a fluorescent probe for the detection of proteins and other biomolecules.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine for lab experiments is its low cost and availability. This compound is commercially available and can be synthesized from readily available starting materials. It is also relatively stable and can be stored for long periods of time. However, this compound is also highly toxic and should be handled with extreme care. In addition, it is highly reactive and can form dangerous byproducts if not handled properly.

Future Directions

There are several potential future directions for research of 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine. These include the exploration of its potential as an anti-cancer agent, the development of new synthetic methods, the exploration of its potential as a fluorescent probe for the detection of proteins and other biomolecules, the exploration of its potential as a corrosion inhibitor, and the exploration of its potential as an anti-inflammatory, anti-oxidant, and/or anti-cancer agent.

properties

IUPAC Name

3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-4-6(13-14-8(5)15)7-2-1-3-16-7/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMKLFRYFIAQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=O)C(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine
Reactant of Route 2
Reactant of Route 2
6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine
Reactant of Route 3
6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine
Reactant of Route 4
Reactant of Route 4
6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine
Reactant of Route 5
Reactant of Route 5
6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine
Reactant of Route 6
Reactant of Route 6
6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.